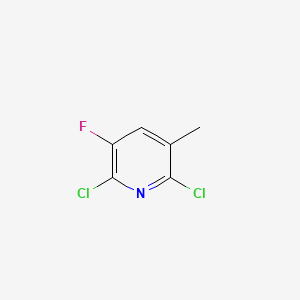
2,6-Dichloro-3-fluoro-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-fluoro-5-methylpyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoro-5-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,6-dichloro-3-methylpyridine using a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions, including elevated temperatures and the presence of a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom.
Another method involves the use of a nucleophilic substitution reaction where 2,6-dichloro-3-methylpyridine is treated with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure the efficient substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields.
化学反应分析
Types of Reactions
2,6-Dichloro-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include potassium fluoride, sodium methoxide, and amines.
Oxidation: The methyl group in the compound can be oxidized to form a carboxylic acid or an aldehyde. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: The compound can be reduced to form the corresponding amine or alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
科学研究应用
2,6-Dichloro-3-fluoro-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing fluorine atoms for enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-3-fluoro-5-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring.
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Uniqueness
2,6-Dichloro-3-fluoro-5-methylpyridine is unique due to the specific arrangement of chlorine, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various fluorinated compounds. The presence of both chlorine and fluorine atoms enhances its reactivity and allows for selective functionalization, which is not easily achievable with other similar compounds.
属性
分子式 |
C6H4Cl2FN |
|---|---|
分子量 |
180.00 g/mol |
IUPAC 名称 |
2,6-dichloro-3-fluoro-5-methylpyridine |
InChI |
InChI=1S/C6H4Cl2FN/c1-3-2-4(9)6(8)10-5(3)7/h2H,1H3 |
InChI 键 |
MLLNKLGZTFCNLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















